molecular formula C11H12FN3 B15059354 5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole

5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole

Cat. No.: B15059354
M. Wt: 205.23 g/mol
InChI Key: ASOMTGLYCJGARY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group and an isopropyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with isopropylhydrazine, followed by cyclization with a suitable reagent such as triethyl orthoformate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Fluorophenyl)-1H-1,2,4-triazole: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    3-(3-Fluorophenyl)-1H-1,2,4-triazole: Different substitution pattern on the triazole ring, leading to variations in reactivity and applications.

Uniqueness

5-(3-Fluorophenyl)-3-isopropyl-1H-1,2,4-triazole is unique due to the presence of both the fluorophenyl and isopropyl groups, which can enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12FN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

ASOMTGLYCJGARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)F

Origin of Product

United States

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